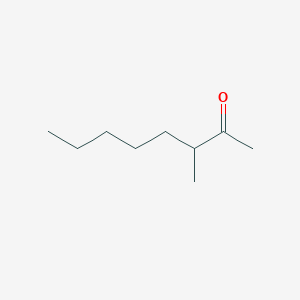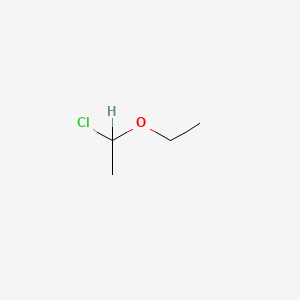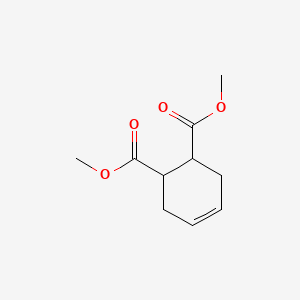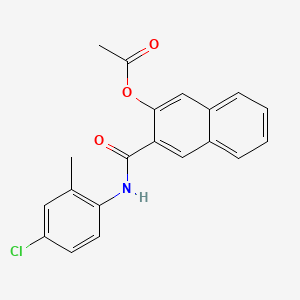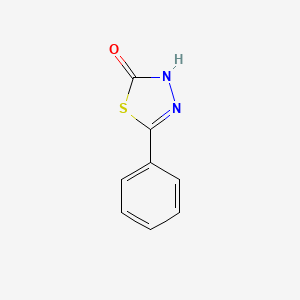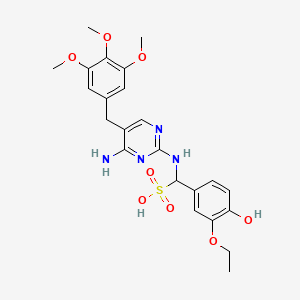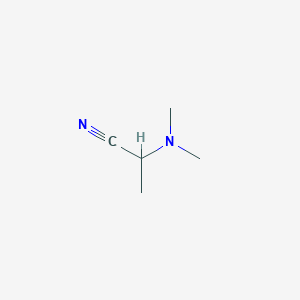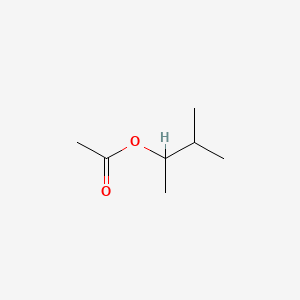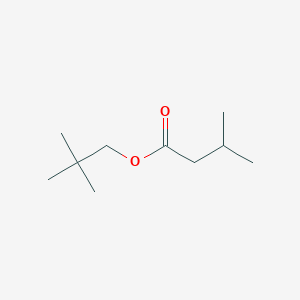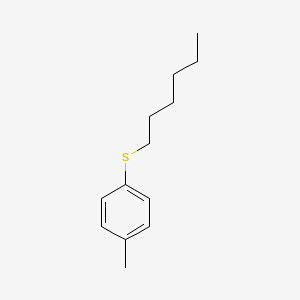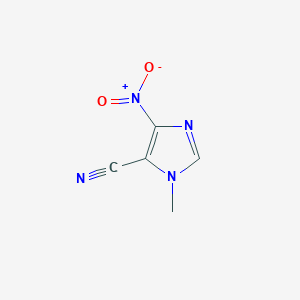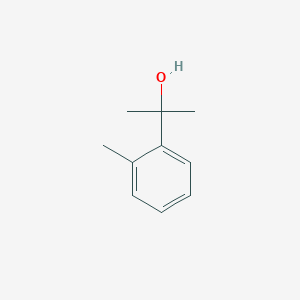
2-(2-甲基苯基)丙醇
描述
“2-(2-Methylphenyl)propan-2-ol” is a chemical compound with the molecular formula C10H14O . It is a colorless liquid with a green, aromatic odor . It is slightly soluble in water and soluble in ethanol .
Molecular Structure Analysis
The molecular structure of “2-(2-Methylphenyl)propan-2-ol” consists of 10 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The exact structure can be found in various chemical databases .
Chemical Reactions Analysis
“2-(2-Methylphenyl)propan-2-ol” is an alcohol, and like other alcohols, it can generate flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . It can react with oxoacids and carboxylic acids to form esters plus water. Oxidizing agents can convert them to aldehydes or ketones .
Physical And Chemical Properties Analysis
“2-(2-Methylphenyl)propan-2-ol” has a molecular weight of 150.22 . It has a boiling point of 64°C at 0.6 mm Hg and a density of 0.97 g/mL at 25°C . It is slightly soluble in water and soluble in chloroform and methanol .
科学研究应用
催化和化学转化
- 转化为2-甲基吲哚:一项研究调查了在高温下在氩气压力下对1-(2-氨基苯基)丙醇的转化反应,使用一系列催化剂以实现高选择性转化为2-甲基吲哚,突出了该化合物在催化合成过程中的潜力(Bernas et al., 2015)。
动物饲料中的调味料
- 作为调味料的用途:另一项研究关注了三级醇类化合物,包括2-(2-甲基苯基)丙醇,在动物饲料中作为调味料时的安全性和有效性。发现在一定浓度下对各种动物物种是安全的,表明其在动物饲料行业中增强风味的适用性(Westendorf, 2012)。
吸附和分解研究
- 吸附和分解:对丙醇在碳和碳负载催化剂上的吸附和分解研究为环境和工业应用相关的相互作用和催化过程提供了见解(Zawadzki et al., 2001)。
加氢反应
- 亚胺的转移加氢:一项研究探讨了丙醇催化的钌催化亚胺转移加氢反应,展示了该化合物在促进高效和选择性氢转移反应中的作用,产生有价值的胺类化合物(Samec & Bäckvall, 2002)。
生物柴油生产
- 脂肪酶介导的生物柴油生产:在植物油中使用丙醇作为酰基受体,在脂肪酶催化的生物柴油生产中展示了一种创新的生物柴油合成方法,突出了该醇类化合物在可再生能源技术中的潜力(Modi et al., 2006)。
抗疟活性
- 合成和抗疟活性:从2-甲基-1-苯基丙醇衍生的化合物的合成及其对抗疟活性的评估突显了这类化合物在新型抗疟药物开发中的潜力(Werbel et al., 1986)。
安全和危害
属性
IUPAC Name |
2-(2-methylphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-6-4-5-7-9(8)10(2,3)11/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRCLVBKYONQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288138 | |
| Record name | 2-(2-methylphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)propan-2-ol | |
CAS RN |
7572-79-4 | |
| Record name | NSC54363 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-methylphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methylphenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

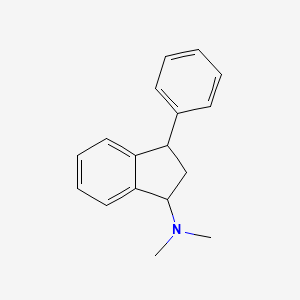
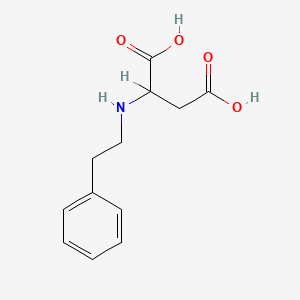
![4-[[3-[2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxycarbonyl]-2-hydroxynaphthalen-1-yl]methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1615815.png)
